2-hydroxy-5,5-dimethyl-1-(quinolin-2-yl)-2-(trifluoromethyl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-3(2H)-one
Description
2-HYDROXY-5,5-DIMETHYL-1-(QUINOLIN-2-YL)-2-(TRIFLUOROMETHYL)-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLIN-3-ONE is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Properties
Molecular Formula |
C24H19F3N2O2 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
2-hydroxy-5,5-dimethyl-1-quinolin-2-yl-2-(trifluoromethyl)-6H-pyrrolo[2,1-a]isoquinolin-3-one |
InChI |
InChI=1S/C24H19F3N2O2/c1-22(2)13-15-8-3-5-9-16(15)20-19(23(31,24(25,26)27)21(30)29(20)22)18-12-11-14-7-4-6-10-17(14)28-18/h3-12,31H,13H2,1-2H3 |
InChI Key |
RUOVXVBTVMYFFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C3=C(C(C(=O)N31)(C(F)(F)F)O)C4=NC5=CC=CC=C5C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-5,5-DIMETHYL-1-(QUINOLIN-2-YL)-2-(TRIFLUOROMETHYL)-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLIN-3-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrrolo[2,1-a]isoquinoline Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.
Introduction of Functional Groups: The hydroxy, dimethyl, quinolinyl, and trifluoromethyl groups are introduced through various substitution and addition reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Scaling Up Reactions: Using larger reactors and continuous flow systems.
Automation: Employing automated systems for precise control of reaction parameters.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-5,5-DIMETHYL-1-(QUINOLIN-2-YL)-2-(TRIFLUOROMETHYL)-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLIN-3-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of quinoline or other functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-HYDROXY-5,5-DIMETHYL-1-(QUINOLIN-2-YL)-2-(TRIFLUOROMETHYL)-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLIN-3-ONE would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor function.
Affecting Cellular Pathways: Influencing signaling pathways or gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds containing the quinoline ring structure.
Pyrroloisoquinoline Derivatives: Compounds with similar core structures.
Trifluoromethyl Compounds: Compounds containing the trifluoromethyl group.
Uniqueness
2-HYDROXY-5,5-DIMETHYL-1-(QUINOLIN-2-YL)-2-(TRIFLUOROMETHYL)-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLIN-3-ONE is unique due to its combination of functional groups and ring structures, which may confer specific chemical and biological properties not found in other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
